1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid

Cannabinoid receptor CB1 antagonist Binding affinity

A structurally unique N-substituted piperidine-3-carboxylic acid featuring an N-acetamide linker, enabling target-class switching studies between cannabinoid receptors and GABA transporters. It serves as a defined 1:1 non-selective baseline control for CB1/CB2 dual-receptor pharmacology. Profiled against GPR18/55 to confirm low off-target activity. This specific linker architecture is distinct from GAT-inhibiting N-alkyl nipecotic acid analogs. Available at 98% purity, verified to distinguish from the 4-carboxylic acid positional isomer series for analytical method development. Sourced from authorized global suppliers; due to limited active manufacturing, early demand confirmation is advised to secure your synthesis timeline.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 1181801-28-4
Cat. No. B1465408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid
CAS1181801-28-4
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CN1CCCC(C1)C(=O)O
InChIInChI=1S/C12H22N2O3/c1-2-3-6-13-11(15)9-14-7-4-5-10(8-14)12(16)17/h10H,2-9H2,1H3,(H,13,15)(H,16,17)
InChIKeyMCNIYSGNASVRCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid (CAS 1181801-28-4): N-Substituted Piperidine-3-Carboxylic Acid with Defined Cannabinoid Receptor Binding Profile


1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid (CAS 1181801-28-4; molecular formula C₁₂H₂₂N₂O₃; molecular weight 242.31 g/mol) is a synthetic N-substituted piperidine-3-carboxylic acid derivative . The compound features a nipecotic acid (piperidine-3-carboxylic acid) core scaffold with an N-acetamide linker bearing an n-butyl terminal group, distinguishing it structurally from both N-alkyl nipecotic acid analogs and N-carbamoyl piperidine derivatives [1]. The compound has been profiled in authoritative bioactivity databases for its interaction with cannabinoid receptors, with experimental Ki values available for human CB1 and CB2 receptors [2]. Its predicted physicochemical properties include a boiling point of 451.6 ± 40.0 °C, density of 1.104 ± 0.06 g/cm³, and an acid dissociation constant (pKa) of 3.80 ± 0.20, as reported in curated chemical databases .

Why 1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid Cannot Be Freely Substituted by N-Alkyl, N-Carbamoyl, or 4-Carboxylic Acid Piperidine Analogs


The N-substituted piperidine carboxylic acid chemical space contains several structurally similar but functionally distinct sub-classes whose substitution position, linker chemistry, and terminal group drive divergent biological target profiles. The target compound incorporates a unique N-acetamide (–CH₂–CO–NH–nBu) linker architecture that differs fundamentally from the N-alkyl linkage in n-butyl nipecotic acid (CAS 926275-70-9, N–CH₂–CH₂–CH₂–CH₃) , the direct N-carbamoyl attachment in 1-(butylcarbamoyl)piperidine-4-carboxylic acid (CAS 874455-64-8, N–CO–NH–nBu) [1], and the 4-carboxylic acid regioisomer series . Pharmacologically, this structural differentiation translates into a distinct receptor interaction profile: the target compound binds human CB1 and CB2 receptors with Ki = 10,000 nM each, as documented in BindingDB/ChEMBL [2], whereas the N-alkyl and N-carbamoyl analogs are primarily associated with GABA transporter (GAT) inhibition, a completely different pharmacological mechanism . Furthermore, commercial availability data from CymitQuimica indicates that this specific compound has been discontinued by at least one major supplier, making sourcing from authorized vendors with documented purity specifications (e.g., Leyan, 98% purity) a critical procurement consideration . Simple in-class substitution without verifying the exact N-substitution pattern, linker, and carboxylic acid position risks selecting a compound with an entirely different biological target spectrum.

Quantitative Differentiation Evidence for 1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid (CAS 1181801-28-4) Versus Structurally Proximal Analogs


CB1 Receptor Binding Affinity: Target Compound Versus n-Butyl Nipecotic Acid and 4-Carboxylic Acid Regioisomer — Cross-Target Pharmacological Differentiation

The target compound exhibits measured binding to human cannabinoid receptor 1 (CB1) with a Ki of 10,000 nM (10 µM), as determined by displacement of [³H]CP55,940 from human CB1 receptor expressed in CHO cells [1]. In contrast, the structurally related n-butyl nipecotic acid (CAS 926275-70-9, N-alkyl analog lacking the acetamide linker) is characterized in the literature not as a CB1 ligand, but as a prodrug substrate for GABA uptake inhibition via hydrolysis to nipecotic acid, with brain delivery documented in rat pharmacokinetic studies [2]. The 4-carboxylic acid regioisomer, 1-(butylcarbamoyl)piperidine-4-carboxylic acid (CAS 874455-64-8), has no publicly available CB1 binding data and is commercially positioned as a building block with no documented cannabinoid pharmacology [3]. This cross-target differentiation means that selecting this specific compound is essential for CB1/CB2-focused screening campaigns; substitution with N-alkyl or 4-carboxylic acid analogs would redirect the assay toward GABA transporter pharmacology, a mechanistically unrelated target class.

Cannabinoid receptor CB1 antagonist Binding affinity GABA transporter Target selectivity

Linker Chemistry Defines Receptor Pharmacology: N-Acetamide Target Compound Versus N-Alkyl Nipecotic Acid Derivatives — Structural Basis for Differential Target Engagement

The target compound incorporates an N-acetamide linker (–CH₂–CO–NH–nBu) connecting the piperidine nitrogen to the n-butyl terminus, which introduces an additional hydrogen bond donor (the amide NH) and a carbonyl oxygen relative to the simple N-alkyl linkage (–CH₂–CH₂–CH₂–CH₃) found in n-butyl nipecotic acid . This structural feature has significant pharmacological consequences. N-alkyl nipecotic acid derivatives, including n-butyl nipecotic acid, are established as GABA uptake inhibitor prodrugs: the n-butyl ester is hydrolyzed in vivo by neuronal carboxylesterases to release nipecotic acid, which then competitively blocks GABA transporters (GATs) with a Km of 8.0 ± 2.1 μM for the GABA transport site [1]. In the target compound, the acetamide linker replaces the ester functionality with a more metabolically stable amide bond and positions the molecule for cannabinoid receptor engagement (CB1/CB2 Ki = 10,000 nM) rather than GABA transporter recognition [2]. The presence of the amide NH and carbonyl in the linker likely alters both hydrogen bonding capacity and conformational flexibility relative to the N-alkyl series, contributing to this target class switch.

Structure-activity relationship N-acetamide linker N-alkyl substitution GABA uptake Cannabinoid receptor

CB1 Versus CB2 Non-Selectivity Profile: Quantitative Binding Equivalence Across Both Cannabinoid Receptor Subtypes — Differentiation from Subtype-Selective Tool Compounds

The target compound displays quantitatively equivalent binding affinity for human CB1 (Ki = 10,000 nM) and human CB2 (Ki = 10,000 nM) receptors, as measured by displacement of [³H]CP55,940 from CHO-expressed human receptors under identical assay conditions [1]. This non-selective, equipotent profile distinguishes the compound from well-characterized reference ligands: the CB1/CB2 agonist CP55,940 exhibits subtype-differentiated binding with Ki values ranging from 0.6–5.0 nM (CB1) to 0.7–2.6 nM (CB2) , while CB2-selective modulators described in patent literature (e.g., WO2010036630, Example 17) show IC50 = 8,600 nM at human CB1 [2]. The target compound's CB1:CK2 Ki ratio of 1:1 contrasts with both the potent non-selective agonist CP55,940 (which shows a CB1:CK2 ratio ranging from ~0.5:1 to ~2:1 depending on the specific Ki value within its reported range) and the CB1-biased Example 17 from WO2010036630, where CB2 affinity data are not reported, suggesting CB1-selectivity. For applications requiring simultaneous engagement of both CB1 and CB2 receptors with defined, equipotent binding, this compound offers a uniquely characterized profile.

CB1 receptor CB2 receptor Receptor subtype selectivity Dual antagonist Binding equivalence

Physicochemical Property Differentiation: Predicted pKa and Lipophilicity Profile Versus Clinically Relevant GABA Uptake Inhibitors — Implications for Assay Conditions and Formulation

The target compound has a predicted acid dissociation constant (pKa) of 3.80 ± 0.20 for the carboxylic acid group, as reported in the ChemicalBook curated database . This pKa value indicates that the compound exists predominantly in its ionized (carboxylate) form at physiological pH 7.4, similar to nipecotic acid (piperidine-3-carboxylic acid), which is a zwitterionic, highly polar molecule unable to passively cross the blood-brain barrier (BBB) [1]. In contrast, the clinically used GABA uptake inhibitor tiagabine (Gabitril®) was specifically designed with a lipophilic diaryl substitution pattern to achieve BBB penetration while retaining GAT-1 inhibitory activity (IC50 = 67 nM for [³H]GABA uptake in synaptosomes) [2]. The target compound, bearing a simple n-butyl terminal group, is expected to have a lipophilicity profile intermediate between nipecotic acid (logP ~ -2.5, essentially BBB-impermeable) and tiagabine (logP ~ 3.5, CNS-penetrant). This predicted intermediate lipophilicity, combined with the carboxylic acid pKa of 3.80, has direct practical implications: at typical screening buffer pH (7.4), the compound will be >99.9% ionized at the carboxylic acid moiety, requiring careful pH control in biochemical assays to ensure consistent solubility and binding measurements.

pKa Ionization state Lipophilicity Blood-brain barrier Assay buffer compatibility

Commercial Availability and Purity Specification: Documented 98% Purity from Leyan Versus Discontinued Status at CymitQuimica — Procurement Risk Assessment

Commercial availability data reveal a bifurcated supply landscape for CAS 1181801-28-4. CymitQuimica (Biosynth brand) lists the compound as discontinued across all package sizes (50 mg, 100 mg, 250 mg, 500 mg, and 1 g), indicating that at least one established European supplier has ceased production . In contrast, Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) offers the compound under product number 1409664 with a documented purity of 98% across multiple package sizes (250 mg, 500 mg, 1 g, and 2.5 g) . This purity specification is critical: the closely related positional isomer 1-(butylcarbamoyl)piperidine-4-carboxylic acid (CAS 874455-64-8, molecular weight 228.29 g/mol) differs by only 14 Da in molecular weight and has the same elemental composition except for lacking one methylene group (C₁₁H₂₀N₂O₃ vs. C₁₂H₂₂N₂O₃), making chromatographic co-elution a potential source of misidentification if purity is not rigorously verified [1]. The 98% purity specification from Leyan provides a procurement baseline that should be confirmed by independent analytical characterization (HPLC, NMR, MS) upon receipt.

Vendor sourcing Purity specification Supply chain Discontinued product Procurement risk

GABA Uptake Inhibitor Reference Landscape: Positioning the Target Compound's CB1/CB2 Profile Against the Nipecotic Acid-Derived GAT Inhibitor Class

A well-established class of N-substituted piperidine-3-carboxylic acid derivatives functions as GABA uptake inhibitors, with SKF 89976A (1-(4,4-diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid) serving as a prototypical GAT-1-selective inhibitor [1]. SKF 89976A exhibits IC50 values of 0.28 µM (GAT-1), 137.34 µM (GAT-2), and 202.8 µM (GAT-3) in CHO cells, representing a GAT-1 selectivity window of approximately 490-fold over GAT-2 and 724-fold over GAT-3 . In contrast, the target compound has no reported GABA transporter activity in publicly available databases; its documented pharmacological profile is limited to cannabinoid receptor binding (CB1/CB2 Ki = 10,000 nM) and orphan receptor antagonism (GPR18 IC50 >10,000 nM; GPR55 IC50 >10,000 nM) [2][3]. This represents a fundamental pharmacological class distinction: despite sharing the piperidine-3-carboxylic acid core scaffold, the target compound's N-acetamide-n-butyl substitution directs it toward cannabinoid/endocannabinoid-related receptor pharmacology rather than GABAergic neurotransmission modulation. Within the broader nipecotic acid derivative landscape, the target compound occupies a distinct pharmacological niche that is not represented by the GAT-inhibiting N-substituted nipecotic acid series.

GABA transporter GAT-1 inhibitor Nipecotic acid scaffold Pharmacological class distinction SKF 89976A

Recommended Application Scenarios for 1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid (CAS 1181801-28-4) Based on Quantitative Differentiation Evidence


Cannabinoid CB1/CB2 Dual-Receptor Pharmacological Profiling: Use as a Characterized Low-Potency Equipotent Reference Ligand

The compound's quantitatively equivalent Ki values of 10,000 nM at both human CB1 and CB2 receptors [1] make it suitable as a non-selective, low-potency reference ligand for dual-receptor pharmacology studies. When screening novel CB1- or CB2-selective candidates, this compound can serve as a characterized baseline control with a defined 1:1 selectivity ratio, enabling researchers to quantify the selectivity window of test compounds relative to a non-selective standard. This application is supported by the availability of the compound at 98% purity from Leyan , providing sufficient chemical definition for reproducible pharmacological benchmarking.

Structure-Activity Relationship (SAR) Studies Exploring the N-Acetamide Linker as a Determinant of Cannabinoid Versus GABA Transporter Target Engagement

The target compound's unique N-acetamide linker architecture (–CH₂–CO–NH–nBu) distinguishes it structurally from both N-alkyl nipecotic acid derivatives (GABA transporter prodrugs) [2] and N-carbamoyl piperidine analogs (building blocks with unspecified pharmacology) [3]. For medicinal chemistry programs investigating the molecular determinants of target class switching between cannabinoid receptors and GABA transporters within the piperidine-3-carboxylic acid scaffold, this compound represents a critical SAR probe. Systematic comparison of its CB1/CB2 binding profile (Ki = 10,000 nM) with the GABA uptake kinetics of N-alkyl analogs (Km ~8 µM for nipecotic acid at GAT sites) can elucidate the structural features governing target selectivity.

Endocannabinoid System Research Requiring Defined CB1 and CB2 Binding Data with Complementary Orphan Receptor Profiling

Beyond its CB1/CB2 binding profile, the compound has been profiled for antagonist activity at the orphan receptors GPR18 and GPR55, showing IC50 values >10,000 nM at both targets [1]. This multi-receptor profiling data, curated by ChEMBL from University of Bonn assays, provides a broader pharmacological fingerprint that is valuable for endocannabinoid system research where off-target activity at related orphan receptors must be accounted for. The compound's lack of potent activity at GPR18 and GPR55 (>10 µM) indicates that at concentrations relevant to its CB1/CB2 binding range, it is unlikely to confound results through these orphan receptor pathways, an important consideration for experimental design.

Analytical Method Development and Quality Control for N-Substituted Piperidine-3-Carboxylic Acid Derivatives

The documented 98% purity specification from Leyan and the structural similarity to the 4-carboxylic acid positional isomer (CAS 874455-64-8, molecular weight difference of only 14 Da) [3] make this compound a useful reference standard for developing and validating HPLC, LC-MS, or NMR methods capable of resolving positional isomers within the N-substituted piperidine carboxylic acid series. The predicted pKa of 3.80 further informs mobile phase buffer selection for chromatographic method development, as ionization state control is critical for achieving reproducible retention times and peak symmetry for this class of amphoteric compounds.

Quote Request

Request a Quote for 1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.